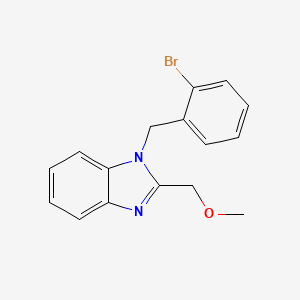
1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine and related compounds involves multiple steps including reactions that introduce the methoxybenzyl and methylbenzyl groups to the piperazine core. For instance, the synthesis of related 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrates the complexity and variability in the synthesis routes for such compounds (G. Mokrov et al., 2019). These processes typically involve reactions under controlled conditions to ensure the addition of specific functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for their chemical behavior and potential applications. Studies on similar compounds, such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), help in understanding the metabolic pathways and structural implications of substitutions on the piperazine ring (R. Staack, H. Maurer, 2004). These insights contribute to the overall understanding of the molecular framework and its impact on chemical and biological activities.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, highlighting their reactive nature and the potential for functionalization. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate showcases the chemical reactivity and the possibility to modify the molecular structure (M. Yamaura et al., 1985). Such reactions are fundamental in the development and synthesis of new compounds with desired properties.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine might not be readily available, studying closely related compounds provides valuable insights. For instance, the study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed significant insights into their supramolecular assembly and physical properties based on hydrogen-bonded formations (Chayanna Harish Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other substances, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for understanding the behavior of piperazine derivatives. Analyzing compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine provides insights into the chemical versatility and the influence of substituents on the piperazine core's reactivity and binding affinity (Yingfang He et al., 2017).
科学的研究の応用
Synthesis and Cardiotropic Activity
Researchers have synthesized a new group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, investigating their relationship between the structure of the triazaalkane linker and cardiotropic activity. Among these, a compound exhibited statistically significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, highlighting potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds utilizing methoxybenzyl piperazine, has demonstrated good to moderate antimicrobial activities against various test microorganisms. This research expands the potential of methoxybenzyl piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Metabolite Identification
A study on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats revealed the main pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation. This research provides insight into the metabolism of similar compounds, which is crucial for drug development and toxicological studies (Kawashima et al., 1991).
Bioactivity of Mannich Bases with Piperazines
A study synthesizing new Mannich bases with substituted piperazines, including methoxybenzyl piperazine derivatives, evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed high potency, indicating their potential as leads for further drug development (Gul et al., 2019).
Hepatotoxicity Evaluation
An investigation into the hepatotoxicity of piperazine designer drugs, including those related to methoxybenzyl piperazine, highlighted the up-regulation of key enzymes of cholesterol and lipid biosynthesis. This study provides valuable information on the potential health risks associated with the consumption of such compounds (Arbo et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNSOCOAUANFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-(3-methylbenzyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)
![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)
![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)
![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)


![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)